molecular formula C10H5ClN2 B154246 4-Chlorobenzylidenemalononitrile CAS No. 1867-38-5

4-Chlorobenzylidenemalononitrile

Cat. No. B154246
CAS RN: 1867-38-5
M. Wt: 188.61 g/mol
InChI Key: FQSXBLOWLYPURG-UHFFFAOYSA-N
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Description

4-Chlorobenzylidenemalononitrile, also known as o-chlorobenzylidenemalononitrile (CS), is a compound that has been studied for its crystal and molecular structure. It is known to crystallize in the monoclinic space group P21/c, with the phenyl and malononitrile groups being individually planar but mutually tilted due to steric hindrance .

Synthesis Analysis

The synthesis of o-chlorobenzylidenemalononitrile involves the condensation of o-chlorobenzaldehyde with malononitrile. This process has been used to create labeled compounds with isotopes such as [3H] and [14C] for further studies. The synthesis procedures for these isotopically labeled compounds have been described, indicating the versatility of the synthetic methods for this compound .

Molecular Structure Analysis

The molecular structure of o-chlorobenzylidenemalononitrile has been determined through X-ray crystallographic analysis. The compound exhibits a dihedral angle of 12.7° between the phenyl and malononitrile groups, which is attributed to steric hindrance. This deviation from planarity is a significant feature of its molecular structure .

Chemical Reactions Analysis

The electrochemical oxidation of 4-chloroaniline, a related compound, has been studied, revealing insights into the chemical behavior of chlorinated anilines. Although not directly about 4-chlorobenzylidenemalononitrile, this study provides context for understanding the reactivity of chlorinated aromatic compounds. The oxidation leads to the formation of unstable chloronium intermediates, which can undergo various reactions such as hydrolysis or reaction with nucleophiles like arylsulfinic acids to produce sulfone and sulfonamide derivatives .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-chlorobenzylidenemalononitrile are not detailed in the provided papers, related compounds have been studied for their structural features and optical properties. For instance, the IR spectra and structure of 4-hydroxybenzylidenemalononitrile and its derivatives have been analyzed, showing significant changes in IR spectra upon conversion to anionic species. This suggests that similar spectral analyses could be relevant for understanding the properties of 4-chlorobenzylidenemalononitrile . Additionally, the study of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile provides insights into the effects of solvents on emission spectra, which could be analogous to the solvent effects on 4-chlorobenzylidenemalononitrile .

Scientific Research Applications

Health Impact on Military Personnel

Research conducted on Malaysian military personnel exposed to 4-Chlorobenzylidenemalononitrile (CS) during training revealed insights into its effects on respiratory health, particularly lung function. This study utilized interviews and spirometry tests to assess lung health symptoms and functions in the subjects (Vikneswaran & Majid, 2018).

Chemical Properties and Degradation

A study focusing on the thermal degradation of CS at high temperatures identified various organic compounds formed during the dispersion process. This research is significant for understanding the chemical behavior of CS under different conditions (Kluchinsky et al., 2002).

Crystal and Molecular Structure Analysis

The crystal structure of CS was determined through X-ray crystallographic analysis, providing detailed insights into its molecular composition. This study contributes to a deeper understanding of the physical and chemical properties of CS (Williams & Wright, 1973).

Metabolism and Toxicity

Research into the metabolism of CS discovered a metabolite, ortho-chlorobenzylmalononitrile (CSH2), which has a lower toxicity and irritancy compared to CS. This study offers important insights into the body's processing of CS and its potential effects (Leadbeater et al., 1973).

Detection and Determination Methods

A novel approach for detecting and quantifying CS and its chemical relatives was developed, utilizing a reaction with KCN in DMSO. This method is crucial for accurately identifying and measuring CS in various environments (Binev et al., 2002).

Antimicrobial Activity Research

In a synthesis study, a new molecule was created by reacting thiomorpholine with p-chlorobenzonitrile, leading to the development of derivatives with potential antimicrobial properties. This research expands the potential applications of CS-related compounds in the medical field (Kardile & Kalyane, 2010).

Antitumor Activity Evaluation

A compound synthesized from CS showed promising antitumor activity in human hepatoma and melanoma cell lines. This suggests a potential application of CS derivatives in cancer research (Zhou et al., 2021).

Safety And Hazards

4-Chlorobenzylidenemalononitrile is considered immediately dangerous to life or health. The NIOSH REL and OSHA PEL are both 0.05 ppm (0.4 mg/m3) CEILING . Exposure to this compound can cause extreme irritation, erythema, and vesication of the skin .

Future Directions

While specific future directions for 4-Chlorobenzylidenemalononitrile are not detailed in the search results, it’s clear that research is ongoing into its properties and potential uses. For example, its optical and nonlinear optical properties are being studied, which could have implications for its use in photovoltaics, optical computers, optical data storage devices, organic photonics (OLEDs), photonics, and nonlinear optics applications .

properties

IUPAC Name

2-[(4-chlorophenyl)methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H5ClN2/c11-10-3-1-8(2-4-10)5-9(6-12)7-13/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSXBLOWLYPURG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6075148
Record name 4-Chlorobenzylidenemalononitrile
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Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorobenzylidenemalononitrile

CAS RN

1867-38-5
Record name (4-Chlorobenzylidene)malononitrile
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Record name 4-Chlorobenzalmalononitrile
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Record name 4-Chlorobenzylidenemalononitrile
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Record name 4-Chlorobenzylidenemalononitrile
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Record name Malononitrile, (p-chlorobenzylidene)-
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Record name 4-CHLOROBENZALMALONONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
TA Kluchinsky Jr, MV Sheely, PB Savage… - … of Chromatography A, 2002 - Elsevier
… in cold ethyl acetate (Fisher Scientific, HPLC grade, Fair Lawn, NJ, USA) and confirmed to be chromatographically pure with a trace of the CS isomer 4-chlorobenzylidenemalononitrile …
Number of citations: 31 www.sciencedirect.com
EA Velcheva, YI Binev, MJ Petrova - Journal of molecular structure, 1999 - Elsevier
… hand the ab initio structural data for both the adduct and adduct-oxyanion (2) are not away from the X-ray data for the tributylphosphine adduct of 4-chlorobenzylidenemalononitrile [32] …
Number of citations: 13 www.sciencedirect.com
TA Kluchinsky Jr - 2001 - search.proquest.com
… A chromatogram of bulk material from an unused canister that was not subject to heating showed that a CS isomer (4-chlorobenzylidenemalononitrile) was present in addition to the CS …
Number of citations: 1 search.proquest.com
MK El-Masry, SA Azim - of, 2013 - researchgate.net
… 2-chlorobenzaldehyde has been shown to be released from the thermal dispersion of CS canisters in addition its isomer 4-chlorobenzylidenemalononitrile and other degradation …
Number of citations: 2 www.researchgate.net
PA Smith, TA Kluchinsky, PB Savage, RP Erickson… - AIHA …, 2002 - Taylor & Francis
… This peak was minor, with a mass spectrum and retention time that corresponded to an authentic standard of a CS isomer, 4-chlorobenzylidenemalononitrile, possibly a byproduct from …
Number of citations: 35 www.tandfonline.com
JA MICKY, NM SALEH, NM SHEMISS… - Al-Azhar Bulletin of …, 2006 - journals.ekb.eg
… Treatment of 1 with 4-chlorobenzylidenemalononitrile furnished 1-amino-5-(4chlorophenyl)-3-(… 1 to the activated double bond in 4chlorobenzylidenemalononitrile to form Micheal adduct …
Number of citations: 1 journals.ekb.eg
S Patai, Z Rappoport - Journal of the Chemical Society (Resumed), 1962 - pubs.rsc.org
… The effect of 20% (v/v) of water in seven alcohols on the 4-chlorobenzylidenemalononitrile hydrolysis was studied. 20% solutions were chosen to eliminate small differences in the …
Number of citations: 58 pubs.rsc.org
G Allinson, CW McLeod - Applied spectroscopy, 1997 - journals.sagepub.com
In this study a hand-held ion mobility spectrometer was used to characterize the vapors produced by α-chloroacetophenone (CN) and 2-chlorobenzylidenemalononitrile (CS), their …
Number of citations: 8 journals.sagepub.com
I Bahammou, A Esaady… - Mediterranean …, 2016 - medjchem-v3.azurewebsites.net
… The kinetic study of the synthesis of 4-chlorobenzylidenemalononitrile according to the reaction time showed that the conversion of 4-chlorobenzaldehyde increases gradually as the …
Number of citations: 21 medjchem-v3.azurewebsites.net
A Khodairy, AM Ali… - Journal of Heterocyclic …, 2018 - Wiley Online Library
Treatment of 2‐tosyloxybenzylidinethiosemicarbazone (2) with active halo compounds afforded thiazoles 3–5. Moreover, reaction of compound 2 with acetic anhydride or …
Number of citations: 8 onlinelibrary.wiley.com

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